molecular formula C15H8O3S B14237604 5-(Phenylsulfanyl)-1H-indene-1,2,3-trione CAS No. 256947-53-2

5-(Phenylsulfanyl)-1H-indene-1,2,3-trione

Cat. No.: B14237604
CAS No.: 256947-53-2
M. Wt: 268.29 g/mol
InChI Key: QVTHOENJDFTAOP-UHFFFAOYSA-N
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Description

5-(Phenylsulfanyl)-1H-indene-1,2,3-trione is an organic compound characterized by the presence of a phenylsulfanyl group attached to an indene-1,2,3-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfanyl)-1H-indene-1,2,3-trione typically involves the reaction of indene-1,2,3-trione with phenylsulfanyl reagents under controlled conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfanyl)-1H-indene-1,2,3-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trione moiety to diols or alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Phenylsulfanyl)-1H-indene-1,2,3-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfanyl)-1H-indene-1,2,3-trione involves its interaction with molecular targets through its functional groups The phenylsulfanyl group can participate in various chemical interactions, while the indene-1,2,3-trione core can undergo redox reactions

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylsulfanyl)-2,4-quinazolinediamine: This compound shares the phenylsulfanyl group but has a different core structure.

    2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Another compound with a phenylsulfanyl group, but with a pyridine core.

Uniqueness

5-(Phenylsulfanyl)-1H-indene-1,2,3-trione is unique due to its indene-1,2,3-trione core, which imparts distinct chemical properties and reactivity compared to other phenylsulfanyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

256947-53-2

Molecular Formula

C15H8O3S

Molecular Weight

268.29 g/mol

IUPAC Name

5-phenylsulfanylindene-1,2,3-trione

InChI

InChI=1S/C15H8O3S/c16-13-11-7-6-10(8-12(11)14(17)15(13)18)19-9-4-2-1-3-5-9/h1-8H

InChI Key

QVTHOENJDFTAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C(=O)C3=O

Origin of Product

United States

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